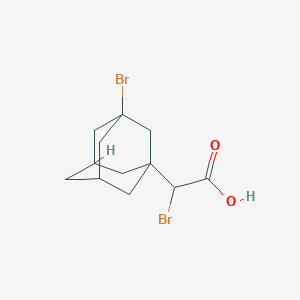

Bromo-(3-bromo-adamantan-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Bromo-(3-bromo-adamantan-1-yl)-acetic acid" is a brominated derivative of adamantane, which is a cage-like, diamondoid hydrocarbon with the formula C10H16. Adamantane derivatives are known for their unique chemical and physical properties and have been widely studied for their potential applications in various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of adamantane derivatives often involves bromination reactions, as seen in the synthesis of DOTA-mono-adamantan-1-ylamide, where N-(adamantan-1-yl) bromoacetamide is used as an intermediate . Similarly, the bromination of homoadamantane derivatives has been reported to provide an improved method for synthesizing bromomethyladamantane-3-carboxylic acid . These methods typically involve nucleophilic substitution reactions or electrophilic substitution reactions, as demonstrated in the synthesis of adamantylated salicylic acids .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 3-Bromo Phenyl Acetic acid (3BPAA) was optimized and studied using FTIR, FT-Raman, UV-Visible, and NMR spectroscopy, supported by density functional theory calculations . The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined, showing the orientation of substituents and the impact of the bromine atom as an electron-withdrawing group .

Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions. The electrophilic substitution reactions of hydroxy- and bromoadamantanes with salicylic acid have been used to synthesize adamantylated salicylic acids . Additionally, the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids involves alkylation and etherification reactions, indicating the versatility of adamantane derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The vibrational, electronic, and thermodynamic properties of 3BPAA were studied, revealing insights into its chemical softness, NLO behavior, and biological activities . The physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters were established, confirming the structure of the synthesized compounds using modern instrumental methods .

Applications De Recherche Scientifique

Chemical Properties and Applications

Oceanic Sources and Atmospheric Chemistry : Bromoform, a related brominated compound, plays a crucial role as a major source of organic bromine in the atmosphere, affecting tropospheric and stratospheric chemistry. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a critical contributor to atmospheric bromine levels, impacting atmospheric reactivity and ozone layer dynamics (Quack & Wallace, 2003).

Neurodegenerative Disease Research : Adamantane-based compounds, including bromo-adamantane derivatives, have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds exhibit promising pharmacological profiles, highlighting the versatility of adamantane scaffolds in drug development for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

Synthesis and Chemical Properties : Research on adamantyl-containing nucleic bases and related compounds, including bromo-adamantane derivatives, has been reviewed, systematized, and analyzed, focusing on the synthesis and chemical properties of these compounds. Such studies underscore the significance of adamantane chemistry in the development of selective drugs and highlight the ongoing interest in synthesizing new adamantane derivatives with enhanced biological activities (Shokova & Kovalev, 2013).

Catalytic Applications : Silica-supported Brönsted acids, potentially including adamantane-based compounds, have been utilized in various organic transformations due to their advantages like availability, simplicity, and environmental friendliness. These catalysts play a significant role in the chemical and pharmaceutical industries by facilitating efficient and selective synthesis processes (Kaur, Sharma, & Bedi, 2015).

Environmental Applications : The role of brominated compounds, including bromo-adamantane derivatives, in environmental chemistry and their potential toxic effects have been reviewed, emphasizing the importance of understanding the environmental impact and health implications of these substances. Studies highlight the need for further research to assess the risks associated with exposure to brominated disinfection byproducts and other brominated compounds in the environment (Sharma, Zbořil, & McDonald, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-2-(3-bromo-1-adamantyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGVWUJFDWNKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-(3-bromo-adamantan-1-yl)-acetic acid | |

CAS RN |

102516-42-7 |

Source

|

| Record name | ALPHA,3-DIBROMO-1-ADAMANTANEACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)

![3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2509688.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)

![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)